molecular formula C17H19N3O2S B2666715 5-methoxy-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,3-benzodiazole-2-thiol CAS No. 2172067-54-6

5-methoxy-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,3-benzodiazole-2-thiol

Cat. No.: B2666715
CAS No.: 2172067-54-6
M. Wt: 329.42
InChI Key: WQYPDRJRWDZJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methoxy-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,3-benzodiazole-2-thiol is a compound belonging to the class of benzimidazoles. It is characterized by the presence of a methoxy group at position 5 and a thiol group at position 2 of the benzimidazole ring, along with a pyridinylmethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,3-benzodiazole-2-thiol typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group at position 5 can be introduced through methylation reactions using reagents such as methyl iodide in the presence of a base.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl substituent can be introduced via a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a pyridinylmethyl halide.

    Formation of the Thiol Group: The thiol group at position 2 can be introduced through thiolation reactions using reagents such as thiourea or hydrogen sulfide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,3-benzodiazole-2-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-methoxy-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,3-benzodiazole-2-thiol involves its interaction with molecular targets such as enzymes and receptors. For instance, as a proton pump inhibitor, it binds to the H+/K+ ATPase enzyme in gastric parietal cells, inhibiting acid secretion. This binding is often irreversible, leading to prolonged inhibition of acid secretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methoxy-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,3-benzodiazole-2-thiol is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other proton pump inhibitors. Its dual methoxy groups and thiol functionality provide unique reactivity and potential for further chemical modifications .

Properties

IUPAC Name

6-methoxy-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-10-8-18-14(11(2)16(10)22-4)9-20-15-6-5-12(21-3)7-13(15)19-17(20)23/h5-8H,9H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYPDRJRWDZJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CN2C3=C(C=C(C=C3)OC)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.